

Sodium Hydrogen Sebacate: Physicochemical Architecture & Pharmaceutical Applications[1][2]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Sodium hydrogen sebacate
CAS No.:	14047-57-5
Cat. No.:	B577022

[Get Quote](#)

Executive Technical Summary

Sodium hydrogen sebacate (Monosodium Sebacate; $C_{10}H_{17}NaO_4$; CAS: 14047-57-5) represents a critical intermediate state in the neutralization profile of sebacic acid (1,8-octanedicarboxylic acid).[1][2] Unlike its fully neutralized counterpart (disodium sebacate) or the insoluble free acid, the monosodium salt offers a unique amphiphilic utility. It retains a protonated carboxylic acid motif (

) capable of hydrogen bonding, while the carboxylate terminus (

) provides aqueous solubility and ionic character.[2]

This duality makes $C_{10}H_{17}NaO_4$ a valuable candidate for pH-buffering systems in the mildly acidic range (pH 4.5–5.5), a corrosion inhibitor in aqueous pharmaceutical processing streams, and a hydrotropic excipient for solubilizing hydrophobic APIs. This guide details the precise synthesis, validation, and application logic for this compound.

Molecular Architecture & Physicochemical Profile[3]

Structural Dynamics

The molecule consists of a linear 8-carbon alkylene chain (polymethylene) terminated by asymmetric functional groups.

- **Lipophilic Domain:** The central chain imparts significant hydrophobic character, influencing the critical micelle concentration (CMC) if used as a surfactant.
- **Hydrophilic Domain:** The ionic head group () facilitates hydration shells.
- **Reactive Domain:** The free acid group () allows for further esterification or buffering capacity.

Dissociation Constants (pKa)

Sebacic acid is a dicarboxylic acid.[3] The monosodium salt exists predominantly in the pH window between its two dissociation constants:

- (First deprotonation: Acid Mono-anion)
- (Second deprotonation: Mono-anion Di-anion)

Critical Insight: To isolate pure **sodium hydrogen sebacate**, the reaction environment must be maintained strictly near the isoelectric point of the mono-salt, approximately pH 5.1. Deviations toward pH 7.0 yield the disodium salt, while deviations toward pH 3.0 precipitate the free acid.

Quantitative Properties Table

Property	Value / Description	Note
Formula		Monosodium salt
Molecular Weight	224.23 g/mol	vs. 202.25 (Acid) / 246.21 (Di-Na)
Solubility (H ₂ O)	High (>100 g/L @ 20°C)	Significantly higher than free acid (<1 g/L)
pH (1% aq.[4] soln)	4.8 – 5.2	Self-buffering region
Appearance	White crystalline powder	Hygroscopic tendency
Melting Point	>140°C (Decomposes)	Distinct from acid m.p. (131–134.5°C)

Synthesis & Purification Protocol: The Stoichiometric Precision Method

Objective: Synthesize high-purity (>99%) **sodium hydrogen sebacate** without contamination from disodium sebacate or free sebacic acid.

Principle: This protocol utilizes a solvent-mediated titration where the free acid is soluble in hot ethanol, but the monosodium salt precipitates upon cooling/concentration, driven by the precise 1:1 molar addition of sodium hydroxide.

Reagents

- Sebacic Acid (Assay >99%)
- Sodium Hydroxide (1.0 M Standardized Solution)
- Ethanol (95%, Pharmaceutical Grade)
- Deionized Water (Type I)

Step-by-Step Workflow

- Dissolution:

- Charge 20.23 g (0.1 mol) of Sebacic Acid into a jacketed reactor.
- Add 150 mL of Ethanol (95%).
- Heat to 60°C under varying agitation until fully dissolved. Why: Ethanol solubilizes the acid but has lower solubility for the salt, aiding crystallization.
- Neutralization (The Critical Step):
 - Slowly add exactly 100 mL of 1.0 M NaOH (0.1 mol) via a peristaltic pump over 30 minutes.
 - In-Process Control: Monitor pH. The target endpoint is the inflection point just before the pH jumps toward 7.0. Target pH of the reaction mix: ~5.1.
 - Note: Rapid addition causes localized high pH, forming disodium salt which may occlude inside the crystal lattice.
- Crystallization:
 - Cool the mixture slowly (10°C/hour) to 4°C.
 - The monosodium salt will precipitate as white crystals.
- Isolation:
 - Vacuum filter the slurry.
 - Wash the cake twice with cold ethanol (0°C) to remove unreacted acid.
- Drying:
 - Dry in a vacuum oven at 50°C for 12 hours.

Synthesis Logic Diagram (DOT)



[Click to download full resolution via product page](#)

Figure 1: Process flow for the controlled synthesis of **Sodium Hydrogen Sebacate**, emphasizing the critical pH control point.

Analytical Characterization & Validation

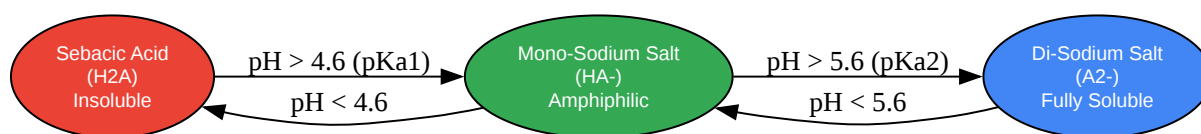
To ensure the integrity of the synthesized compound, researchers must distinguish it from the physical mixture of acid and disodium salt.

FTIR Spectroscopy

- Free Acid (-COOH): Strong carbonyl stretch at $\sim 1700\text{ cm}^{-1}$.
- Carboxylate (-COO⁻): Asymmetric stretch at $\sim 1550\text{--}1610\text{ cm}^{-1}$.
- **Sodium Hydrogen Sebacate**: Must show BOTH peaks.
 - If the 1700 cm^{-1} peak is absent
Disodium salt (Over-neutralization).
 - If the 1550 cm^{-1} peak is weak
Unreacted acid.

pH Speciation Logic

The identity of the species is strictly pH-dependent. The diagram below illustrates the equilibrium dominance.



[Click to download full resolution via product page](#)

Figure 2: pH-dependent speciation of sebacic acid derivatives. The target Monosodium salt is the dominant species only between pH 4.6 and 5.6.

Applications in Drug Development & Industry

Pharmaceutical Buffer Systems

Sodium hydrogen sebacate acts as a biocompatible buffer in the pH 4.5–5.5 range. This is ideal for:

- Dermal Formulations: Matching the skin's acid mantle (pH ~5.5).
- API Stabilization: Protecting acid-sensitive drugs that degrade at neutral pH but require ionic strength.

Corrosion Inhibition

In sterilization equipment (autoclaves) and pharmaceutical water systems, pure water can be corrosive to steel. **Sodium hydrogen sebacate** forms a passive film on metal surfaces. The hydrophobic chain aligns away from the metal, repelling water, while the polar head adsorbs to the surface oxide layer.

Hydrotropic Excipient

The amphiphilic structure allows it to function as a hydrotrope. At high concentrations, it can disrupt the water lattice and increase the solubility of poorly soluble drugs (Class II/IV APIs) without the toxicity associated with synthetic surfactants like SLS.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44153841, **Sodium hydrogen sebacate**. Retrieved from [\[Link\]](#)

- Connect Chemicals. (2024). Disodium Sebacate and Sebacic Acid Derivatives in Industrial Applications. Retrieved from [[Link](#)]
- MDPI. (2024). Kinetic Evaluation of Sebacic Acid in Hydrogen Generation. Retrieved from [[Link](#)][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Sodium hydrogen sebacate (EVT-1486626) | 19455-73-3 [[evita.com](https://www.evita.com)]
- 2. Buy Sodium hydrogen sebacate | 14047-57-5 [[smolecule.com](https://www.smolecule.com)]
- 3. Disodiumsebacate | CAS 17265-14-4 | Connect Chemicals [[connectchemicals.com](https://www.connectchemicals.com)]
- 4. Sebacic Acid [[drugfuture.com](https://www.drugfuture.com)]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Sodium Hydrogen Sebacate: Physicochemical Architecture & Pharmaceutical Applications[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577022/docs#sodium-hydrogen-sebacate-physicochemical-architecture-pharmaceutical-applications-1-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)